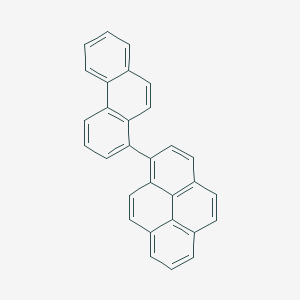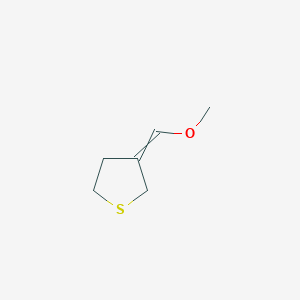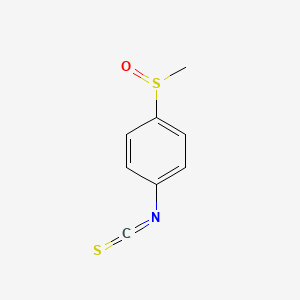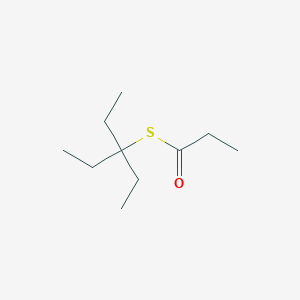
2,3-Bis(dichloromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(dichloromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry due to their aromaticity and nitrogen-containing structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dichloromethyl)pyridine typically involves the chlorination of 2,3-lutidine. This process can be carried out in the vapor phase at elevated temperatures (around 350°C) using chlorine gas. The reaction conditions, such as residence time and chlorine to 2,3-lutidine mole ratio, are crucial for obtaining the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The vapor phase chlorination method is preferred due to its efficiency and scalability. The process involves careful control of reaction parameters to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2,3-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the dichloromethyl groups can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups into the pyridine ring .
科学研究应用
2,3-Bis(dichloromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of herbicides and pharmaceutical agents .
作用机制
The mechanism of action of 2,3-Bis(dichloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The dichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the specific application .
相似化合物的比较
- 2,6-Bis(chloromethyl)pyridine
- 3,5-Bis(dichloromethyl)pyridine
- 2,3-Bis(trichloromethyl)pyridine
Comparison: Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial purposes .
属性
CAS 编号 |
113075-26-6 |
|---|---|
分子式 |
C7H5Cl4N |
分子量 |
244.9 g/mol |
IUPAC 名称 |
2,3-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-12-5(4)7(10)11/h1-3,6-7H |
InChI 键 |
UQEZMQRAPBNHDK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(Cl)Cl)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)


![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)

